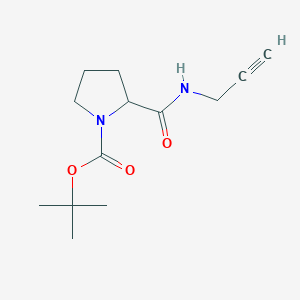

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15841309

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O3 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | tert-butyl 2-(prop-2-ynylcarbamoyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20N2O3/c1-5-8-14-11(16)10-7-6-9-15(10)12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,16) |

| Standard InChI Key | LUCYUMJUZWHMDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCC#C |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Analysis

The molecule features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom—modified at two positions:

-

N1 position: A tert-butyloxycarbonyl (Boc) group, a common nitrogen-protecting group in organic synthesis.

-

C2 position: A prop-2-yn-1-ylcarbamoyl substituent, comprising a propargyl (prop-2-yn-1-yl) group attached to a carbamoyl (NH–CO–) functionality.

The IUPAC name systematically describes this arrangement:

-

tert-butyl (2-(prop-2-yn-1-ylcarbamoyl)pyrrolidin-1-yl)carboxylate.

Stereochemical Considerations

Pyrrolidine derivatives often exhibit chirality at the C2 position. For example, the related compound tert-butyl (2S)-2-allylpyrrolidine-1-carboxylate (CAS 144688-83-5) highlights the importance of stereochemistry in biological activity. While the absolute configuration of the queried compound remains unspecified in available literature, synthetic routes would likely involve enantioselective methods to control stereochemistry.

Synthetic Pathways and Intermediate Analogues

Key Synthetic Strategies

The synthesis of this compound likely involves sequential functionalization of the pyrrolidine ring:

-

Boc Protection: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

C2 Functionalization:

-

Step A: Installation of a carbamoyl group through a coupling reaction (e.g., using carbonyldiimidazole or mixed carbonates).

-

Step B: Propargylation via nucleophilic substitution or metal-catalyzed cross-coupling to attach the prop-2-yn-1-yl group.

-

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Parameters

-

Solubility: Limited aqueous solubility due to the hydrophobic Boc group; soluble in organic solvents (e.g., DCM, THF).

-

LogP: Estimated ~2.5 (based on additive contributions from Boc and propargylcarbamoyl groups) .

-

Stability: Susceptible to acidic deprotection of the Boc group; the propargyl moiety may participate in cycloaddition reactions.

Spectroscopic Fingerprints

-

IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N–H stretch, carbamoyl), ~2100 cm⁻¹ (C≡C stretch), and ~1700 cm⁻¹ (C=O, carbamate and carbamoyl).

-

NMR:

Reactivity and Functional Applications

Pharmacological Relevance

Pyrrolidine carbamates are prevalent in drug discovery. For example, the Boc-protected analog exhibits irritant properties (H315, H319) , underscoring the need for careful handling. The carbamoyl group in the queried compound may enhance binding to biological targets (e.g., enzymes, receptors) through hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume